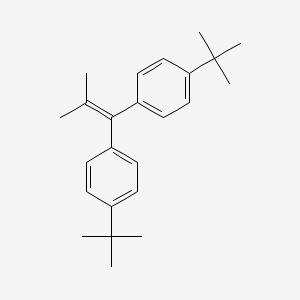
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two tert-butylbenzene groups connected through a 2-methylprop-1-ene-1,1-diyl linkage. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) typically involves the reaction of 4-tert-butylbenzene with 2-methylprop-1-ene-1,1-diyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability makes it suitable for use in biological assays and experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene) can be compared with similar compounds such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Known for its use in nerve agent countermeasures.
(4R,4’R)-2,2’-(2-Methylprop-1-ene-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole): Used in various chemical syntheses.
Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.
Properties
CAS No. |
26957-37-9 |
|---|---|
Molecular Formula |
C24H32 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-(4-tert-butylphenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C24H32/c1-17(2)22(18-9-13-20(14-10-18)23(3,4)5)19-11-15-21(16-12-19)24(6,7)8/h9-16H,1-8H3 |
InChI Key |
PTZMBRNDWRNQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















